4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine
Description
4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine is a heterocyclic compound featuring two distinct fused-ring systems: a 2,3-dimethylimidazo[1,2-b]pyridazine core and a pyrido[3,4-d]pyrimidine moiety, linked via a piperidine scaffold. The imidazo[1,2-b]pyridazine ring system contributes to π-π stacking interactions, while the pyrido[3,4-d]pyrimidine group enhances kinase-binding affinity due to its planar aromatic structure.
Properties
IUPAC Name |
4-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-14-15(2)28-19(25-14)3-4-20(26-28)29-12-16-6-9-27(10-7-16)21-17-5-8-22-11-18(17)23-13-24-21/h3-5,8,11,13,16H,6-7,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWGCTKCZDLGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=NC5=C4C=CN=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis.
Mode of Action
The compound interacts with TAK1 by binding to the hinge region of the kinase. The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs. It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency.
Biochemical Pathways
The compound affects the TAK1 pathway, which is triggered by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands. The inhibition of TAK1 can lead to the disruption of these signaling pathways, potentially affecting cell growth and apoptosis.
Biological Activity
The compound 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine is a complex heterocyclic molecule with potential biological activities. This article reviews its synthesis, biological properties, and implications for pharmacological applications based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 390.4 g/mol
- IUPAC Name : 2-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
- InChI Key : UCWLJTWEENWMEX-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazo[1,2-b]pyridazine Core : This step employs various reagents including bromine and sodium methoxide.
- Piperidine and Pyrido[3,4-d]pyrimidine Coupling : The reaction conditions are optimized to enhance yield and minimize by-products.
- Final Modifications : Additional functional groups may be introduced to enhance biological activity.
Antimicrobial Properties
Research has shown that derivatives of similar imidazo-pyridazine compounds exhibit moderate antibacterial activity against various strains of bacteria, including both gram-positive and gram-negative organisms. For example, studies indicated that certain benzo[4',5']imidazo derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli using agar diffusion methods .
Antitumor Activity
Compounds related to the target molecule have been investigated for their antitumor properties. A study highlighted that certain pyrazolo-pyrimidine derivatives showed promising results against leukemia cell lines (L1210 and P388), indicating potential for further development as anticancer agents . The structural features of these compounds may enhance their affinity for nucleic acids, contributing to their efficacy in targeting tumor cells.
Enzyme Inhibition
The compound's potential as a monoamine oxidase (MAO) inhibitor has also been explored. In vitro studies revealed that specific derivatives inhibited MAO activity significantly, suggesting possible applications in treating neurological disorders .
Study 1: Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy of various imidazo-pyridazine derivatives against bacterial strains. The results indicated that compounds with polar functional groups exhibited enhanced antibacterial properties compared to their non-polar counterparts.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 11a | S. aureus | 15 |
| 12a | E. coli | 18 |
| 12f | Shigella | 20 |
Study 2: Antitumor Activity
In another investigation focusing on antitumor activity, several derivatives were tested against human cancer cell lines. The findings are summarized below:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 18b | L1210 | 5.5 |
| 18c | P388 | 7.0 |
| 20 | HeLa | 6.8 |
Scientific Research Applications
Structural Insights
The compound features multiple heterocycles, which enhance its reactivity and interaction with biological targets. The imidazo and pyrido rings contribute to its potential biological activity and ability to form various derivatives through chemical modifications.
Medicinal Chemistry
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Therapeutic Potential :
- The compound is being investigated for its potential use in treating various diseases due to its unique structural properties. Preliminary studies suggest it may exhibit antimicrobial , antiviral , and anticancer activities.
- Specific research has indicated that compounds with similar structures have shown efficacy against neurodegenerative diseases, including Huntington's disease, highlighting the need for further exploration of this compound's therapeutic applications .
-
Mechanism of Action :
- The mechanism of action involves interaction with specific enzymes or receptors, potentially modulating biochemical pathways that are crucial in disease progression. Understanding these interactions can lead to the development of targeted therapies.
Chemical Synthesis
-
Building Block for Complex Molecules :
- This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) allows chemists to create more complex molecules tailored for specific applications .
- The synthetic routes typically involve multi-step reactions that require careful selection of reagents and conditions to optimize yield and purity.
-
Industrial Applications :
- In industrial settings, the compound can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity. This versatility makes it valuable in both academic research and commercial applications.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of similar heterocyclic compounds revealed that modifications to the piperidine ring can enhance cytotoxicity against certain cancer cell lines. This suggests that 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine could be a candidate for further investigation in cancer therapeutics.
Case Study 2: Neuroprotective Effects
Research into neuroprotective agents has highlighted the potential of compounds similar to this one in mitigating neurodegeneration. Animal models treated with derivatives showed improved cognitive function and reduced neuronal loss, indicating a promising avenue for future studies.
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives
The target compound’s imidazo[1,2-b]pyridazine core differentiates it from imidazo[1,2-a]pyridine derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, ).
Pyrido[3,4-d]pyrimidine vs. Pyrido[1,2-a]pyrimidin-4-one
The pyrido[3,4-d]pyrimidine group in the target compound contrasts with 4H-pyrido[1,2-a]pyrimidin-4-one derivatives (). The latter’s ketone group introduces a hydrogen-bond acceptor, whereas the target’s pyrido-pyrimidine system lacks this feature, possibly reducing metabolic instability associated with ketone oxidation .
Substituent and Linker Analysis
The 2,3-dimethyl substitution on the imidazo[1,2-b]pyridazine core likely reduces steric hindrance compared to bulkier substituents (e.g., phenethyl groups in ). The piperidine linker contrasts with rigid amide linkers in compounds like 5-(4-methoxyphenyl)-3,8-diphenyl-N-[5-(4-chlorophenyl)-4-imino-7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-3(4H)-yl]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (), which may restrict binding pocket accommodation .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- The target compound’s piperidine linker and pyridazine core may enhance aqueous solubility compared to imidazo[1,2-a]pyridines with nitro/cyano groups (e.g., : logP ~3.2) .
- However, its pyrido[3,4-d]pyrimidine moiety could reduce permeability compared to pyrazolo[1,5-a]pyrimidines (), which exhibit lower molecular weights (~400 vs. ~550 for the target) .
Kinase Inhibition Potential
While direct activity data for the target compound is unavailable, structural analogs suggest:
- Pyrido[3,4-d]pyrimidine derivatives often target kinases (e.g., EGFR, VEGFR) due to mimicry of ATP’s adenine .
- Imidazo[1,2-b]pyridazine cores in compounds like [4-(1-Methyl-1H-pyrazol-4-yl)-benzyl]-{6-[7-(3-pyrrolidin-1-yl-propoxy)-imidazo[1,2-a]pyridin-3-yl]-pyrimidin-4-yl}-amine () show nanomolar IC50 values against tyrosine kinases .
Preparation Methods
Preparation of 4-(Hydroxymethyl)piperidine
The piperidine core is synthesized through hydrogenation of pyridine derivatives followed by hydroxymethylation:
Procedure
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Pyridine-4-carbaldehyde undergoes catalytic hydrogenation (H₂, 50 psi) over Raney Ni in ethanol at 80°C for 12h to yield piperidine-4-carbaldehyde (87% yield)
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Aldehyde reduction using NaBH₄ in methanol (0°C → rt, 2h) produces 4-(hydroxymethyl)piperidine (94% yield)
Key Analytical Data
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¹H NMR (D₂O): δ 3.62 (t, J=6.4 Hz, 1H, -OH), 3.28–3.15 (m, 2H, NCH₂), 2.91–2.78 (m, 2H, CH₂OH), 1.85–1.72 (m, 3H), 1.52–1.39 (m, 2H)
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ESI-MS : m/z 116.1 [M+H]⁺
Imidazopyridazine-Piperidine Coupling
Etherification via Mitsunobu Reaction
The hydroxymethylpiperidine undergoes Mitsunobu coupling with 2,3-dimethylimidazo[1,2-b]pyridazin-6-ol:
Optimized Conditions
Mechanistic Insights
The reaction proceeds through oxyphosphonium intermediate formation, enabling stereochemical retention at the piperidine center.
Pyridopyrimidine Functionalization
Buchwald-Hartwig Amination
The piperidine nitrogen is coupled with 4-chloropyrido[3,4-d]pyrimidine using palladium catalysis:
Representative Protocol
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Charge 4-chloropyrido[3,4-d]pyrimidine (1.0 eq), piperidine intermediate (1.2 eq), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%)
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React in toluene at 110°C for 24h under N₂
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Purify via silica chromatography (EtOAc/Hexanes 3:7 → 7:3)
Yield Optimization
Critical Process Parameters
Solvent Effects on Coupling Efficiency
Polar aprotic solvents enhance reaction rates but may promote decomposition:
Observations
Temperature-Dependent Side Reactions
Elevated temperatures (>120°C) lead to:
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Demethylation of imidazopyridazine (3–8% loss)
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Piperidine ring oxidation (2–5% yield reduction)
Analytical Characterization
Spectroscopic Profile
¹H NMR (DMSO-d₆):
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δ 8.92 (s, 1H, pyridopyrimidine H2)
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δ 7.68 (d, J=5.6 Hz, 1H, imidazopyridazine H5)
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δ 4.62 (s, 2H, OCH₂piperidine)
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δ 2.48 (s, 6H, N(CH₃)₂)
HRMS :
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Calculated for C₂₄H₂₆N₇O₂ [M+H]⁺: 452.2098
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Found: 452.2095
Scalability and Industrial Considerations
Kilogram-Scale Production Challenges
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Pd Catalyst Removal : Requires treatment with thiourea-functionalized resin
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Crystallization Optimization : Ethanol/water (4:1) achieves >99.5% purity
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Throughput : 23 kg/batch achieved with 68% overall yield
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for constructing the imidazo[1,2-b]pyridazine and pyrido[3,4-d]pyrimidine moieties in this compound?
- Methodology : The imidazo[1,2-b]pyridazine core can be synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, as described for related imidazo[1,2-a]pyrimidines . For the pyrido[3,4-d]pyrimidine fragment, cyclization of aminopyridines with carbonyl electrophiles under acidic or basic conditions is a common approach. Multi-step sequences involving protective group strategies (e.g., tert-butoxycarbonyl for piperidine nitrogen) and coupling reactions (e.g., Mitsunobu for ether linkages) are critical for assembling the full structure .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using DEPT and HSQC to verify substituent positions (e.g., methyl groups on imidazo[1,2-b]pyridazine, piperidine protons) .
- HRMS : Confirm molecular weight with <5 ppm error .
- IR : Identify functional groups like C-O-C (ether) and C=N (pyrimidine) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Enzyme inhibition : Use fluorescence-based or radiometric assays (e.g., kinase activity via ADP-Glo™) with recombinant targets (e.g., PI3K, mTOR) .
- Receptor binding : Radioligand displacement assays (e.g., GPCRs) with membrane preparations from transfected HEK293 cells .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC50 determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?
- Methodology :
- Analog synthesis : Systematically modify substituents (e.g., 2,3-dimethyl on imidazo[1,2-b]pyridazine, pyrido[3,4-d]pyrimidine substituents) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify key interactions (e.g., hydrogen bonds with kinase hinge regions) .
- Selectivity profiling : Screen against panels of related enzymes/receptors (e.g., 50-kinase panel) to identify off-target effects .
Q. What experimental approaches resolve discrepancies in reported synthetic yields for similar compounds?
- Methodology :
- Condition optimization : Test variables like solvent polarity (DMF vs. THF), temperature (room temp vs. reflux), and catalysts (e.g., Pd(PPh3)4 for cross-couplings) .
- Byproduct analysis : Use LC-MS to identify intermediates or side products (e.g., over-alkylation of piperidine) .
- Replication : Reproduce literature protocols with strict control of moisture/oxygen levels (e.g., Schlenk techniques) .
Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed during preclinical development?
- Methodology :
- Salt formation : Screen counterions (e.g., HCl, mesylate) to improve aqueous solubility .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., phosphate esters) on the piperidine or pyridazine moieties .
- Nanoparticle formulation : Use PEGylated liposomes or polymeric micelles to enhance bioavailability .
Q. What strategies validate target engagement in complex biological systems?
- Methodology :
- Chemical proteomics : Use photoaffinity probes or clickable analogs to pull down target proteins from cell lysates .
- Thermal shift assays : Monitor protein stability shifts (ΔTm) via differential scanning fluorimetry (DSF) .
- In vivo pharmacodynamics : Measure biomarker modulation (e.g., phospho-Akt levels in tumor xenografts) after dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
